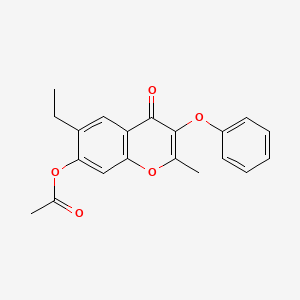

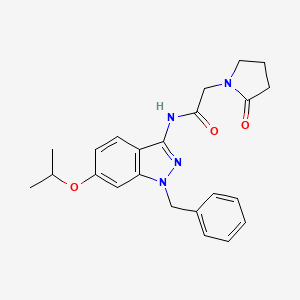

![molecular formula C18H26N2O2 B5568602 2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as DMT, is a chemical compound that belongs to the tryptamine family. It is a naturally occurring psychedelic substance that is found in many plants and animals. DMT is known for its powerful psychedelic effects and has been used for religious and spiritual purposes for thousands of years. In recent years, DMT has gained popularity as a subject of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Structural Studies :

- The compound has been utilized in the synthesis of various derivatives and analogs, demonstrating its potential as a building block in organic synthesis. For instance, Marshall and Partridge (1969) discussed the synthesis of bicyclo[4.3.1]decan-10-ols and their rearrangement to hydroazulenes, showcasing the compound's versatility in chemical transformations (Marshall & Partridge, 1969).

- Fernández et al. (1990) conducted a structural and conformational study of 6-hydroxy derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.1

3,7]decane system, highlighting its significance in conformational analysis (Fernández et al., 1990).

Photocycloaddition Approaches :

- In the field of photochemistry, Fort et al. (2014) explored a photochemical approach to synthesize conformationally restricted bis-pyrrolidines, starting from N-Boc-protected furanones. This research indicates the compound's relevance in developing photochemically active molecules (Fort et al., 2014).

Hydrogen Bonding and Structural Formation :

- The role of this compound in forming hydrogen-bonded layers and its influence on molecular structures was demonstrated by Bruyn et al. (1996). They studied its adduct formation with hexamethylenetetramine, contributing to the understanding of hydrogen bonding in complex molecules (Bruyn et al., 1996).

N-Acylation Methods :

- Thom and Kocieński (1992) presented a practical method for N-acylation involving the N-trimethylsilyl derivatives of related compounds, underscoring the compound's utility in functional group transformations (Thom & Kocieński, 1992).

Catalysis in Organic Synthesis :

- Tahmassebi et al. (2011) explored the use of related diazabicyclo compounds as catalysts in the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the potential catalytic applications of the compound (Tahmassebi et al., 2011).

Gas Chromatography Applications :

- Wu Bo (2012) utilized derivatives of the compound as stationary phases in capillary gas chromatography, demonstrating its application in analytical chemistry (Wu Bo, 2012).

Reaction with Diazonium Ions :

- The reactivity of the compound with diazonium salts was studied by Rivera and González-Salas (2010), contributing to the knowledge of its chemical behavior and potential in synthesis (Rivera & González-Salas, 2010).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethoxyphenethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to ensure adequate ventilation .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17-8-18(2)11-19(9-17)16(20(10-17)12-18)13-5-6-14(21-3)15(7-13)22-4/h5-7,16H,8-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLNULCAKOYTBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

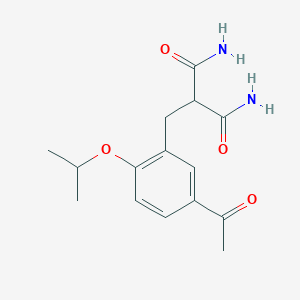

![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)

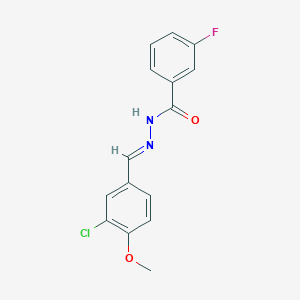

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)

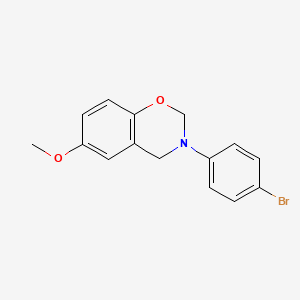

![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)

![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)

![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)